3-(3,4-Difluorobenzoyl)-4-methylpyridine

Description

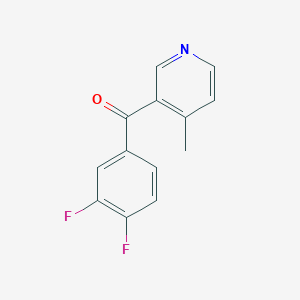

Molecular Architecture and Isomerism

3-(3,4-Difluorobenzoyl)-4-methylpyridine possesses a well-defined molecular architecture characterized by a central carbonyl group connecting a 3,4-difluorophenyl ring to a 4-methylpyridine moiety. The compound exhibits the molecular formula C13H9F2NO with a molecular weight of 233.21 grams per mole, representing a precise stoichiometric arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The structural framework demonstrates a specific regioisomeric pattern where the benzoyl group is attached to the 3-position of the pyridine ring, while the methyl substituent occupies the 4-position of the same pyridine ring.

The compound belongs to the broader class of benzoylpyridines, which are characterized by the presence of both benzoyl and pyridine functional groups within their molecular structure. This structural classification places it among compounds that frequently exhibit significant biological activity and potential therapeutic applications due to the combined electronic effects of both aromatic systems. The presence of two fluorine atoms at the 3 and 4 positions of the benzoyl ring introduces additional electronic complexity through their strong electron-withdrawing effects, which significantly influence the overall electronic distribution throughout the molecule.

Isomeric considerations reveal that this compound exists as one of several possible positional isomers, distinguished by the specific placement of substituents on both the pyridine and benzene rings. Related isomers include 2-(3,4-Difluorobenzoyl)-4-methylpyridine and 3-(2,4-Difluorobenzoyl)-4-methylpyridine, each possessing different Chemical Abstracts Service numbers and distinct physicochemical properties. The structural identity is definitively established through its Chemical Abstracts Service number 1187163-84-3, which provides unambiguous identification within chemical databases and literature.

Physicochemical Properties

The physicochemical properties of this compound are significantly influenced by the presence of fluorine atoms and the specific arrangement of functional groups within its molecular structure. The molecular weight of 233.21 grams per mole reflects the combined atomic masses of all constituent atoms, with fluorine contributing substantially to the overall molecular mass despite comprising only two atoms within the structure. The compound demonstrates enhanced reactivity patterns compared to non-fluorinated analogs due to the strong electron-withdrawing effects of the fluorine substituents, which create significant electronic polarization throughout the molecular framework.

The presence of fluorine atoms at the 3 and 4 positions of the benzoyl ring creates a synergistic electronic effect that influences both the carbonyl group reactivity and the aromatic system's electron density distribution. These effects manifest in altered chemical behavior compared to related compounds lacking fluorine substitution or possessing different fluorination patterns. The methyl group at the 4-position of the pyridine ring provides an electron-donating effect that partially counteracts the electron-withdrawing influence of the fluorinated benzoyl moiety, creating a balanced electronic environment within the molecule.

The compound's physicochemical behavior is further characterized by its solubility characteristics, which are influenced by the polar nature of the carbonyl group and the pyridine nitrogen, balanced against the hydrophobic character of the aromatic rings. The fluorine atoms contribute to both dipole moment enhancement and potential for specific intermolecular interactions, particularly hydrogen bonding acceptance capabilities that may influence crystalline packing arrangements and solubility profiles in various solvent systems.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides detailed structural confirmation through multiple analytical techniques that reveal distinct spectral signatures. Nuclear magnetic resonance spectroscopy offers comprehensive information about the hydrogen and carbon environments within the molecule, with specific chemical shift patterns characteristic of the various functional groups present. The aromatic protons of both the pyridine and difluorobenzene rings exhibit chemical shifts in the range of 6 to 8.5 parts per million, consistent with aromatic hydrogen environments. The methyl group attached to the pyridine ring demonstrates a characteristic upfield shift typically observed for alkyl substituents attached to aromatic systems.

The fluorine atoms present in the molecule create distinctive coupling patterns in both proton and carbon nuclear magnetic resonance spectra, appearing as characteristic multipiples due to fluorine-hydrogen and fluorine-carbon coupling interactions. These coupling patterns provide definitive evidence for the specific positioning of fluorine substituents within the molecular framework. The carbonyl carbon exhibits a characteristic downfield shift typical of ketone functional groups, further confirming the structural assignment of the benzoyl moiety.

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The carbonyl stretch appears as a strong absorption band in the region typical of aromatic ketones, while the aromatic carbon-carbon stretching vibrations and carbon-hydrogen bending modes provide additional structural confirmation. The presence of fluorine atoms influences the vibrational frequencies of adjacent bonds, creating subtle but measurable shifts in the infrared spectrum that distinguish this compound from non-fluorinated analogs.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the specific structural arrangement. The molecular ion peak appears at mass-to-charge ratio 233, corresponding to the calculated molecular weight. Fragmentation patterns reveal characteristic losses that correspond to specific structural features, including the loss of the methyl group and various combinations of aromatic fragments that provide additional structural confirmation.

| Spectroscopic Technique | Key Features | Significance |

|---|---|---|

| Nuclear Magnetic Resonance | Aromatic protons 6-8.5 ppm, Methyl group upfield | Structural confirmation |

| Infrared | Carbonyl stretch, Aromatic vibrations | Functional group identification |

| Mass Spectrometry | Molecular ion 233 m/z | Molecular weight confirmation |

| Fluorine Nuclear Magnetic Resonance | Characteristic fluorine signals | Fluorine positioning |

Thermodynamic and Kinetic Parameters

The thermodynamic properties of this compound are significantly influenced by the presence of fluorine atoms and the specific molecular architecture that creates unique intermolecular interaction patterns. Standard enthalpy of formation calculations provide insight into the relative stability of this compound compared to its constituent elements and related structural analogs. The electron-withdrawing effects of fluorine atoms contribute to enhanced molecular stability through electronic stabilization mechanisms that lower the overall energy state of the molecule.

Kinetic parameters related to chemical reactivity demonstrate that the compound exhibits enhanced electrophilic character at the carbonyl carbon due to the electron-withdrawing influence of the difluorinated aromatic ring. This electronic effect accelerates reactions with nucleophilic reagents while simultaneously influencing the reaction mechanisms through which these transformations proceed. The activation energies for various chemical transformations are modified by the fluorine substituents, creating distinct kinetic profiles that distinguish this compound from related non-fluorinated analogs.

The thermodynamic stability of this compound reflects the balance between various molecular interactions, including intramolecular electronic effects and intermolecular forces that influence both solid-state properties and solution behavior. Standard enthalpy change calculations reveal that the formation of this compound from its constituent elements involves specific energy relationships that can be calculated using established thermodynamic principles. These calculations provide quantitative measures of molecular stability and reaction feasibility for various chemical transformations.

Temperature-dependent behavior analysis reveals that the compound maintains structural integrity across a broad temperature range, with thermal decomposition patterns that reflect the relative bond strengths within the molecular framework. The kinetic parameters for thermal decomposition demonstrate that the carbon-fluorine bonds represent some of the strongest bonds within the molecule, contributing to enhanced thermal stability compared to non-fluorinated analogs.

| Parameter | Consideration | Impact |

|---|---|---|

| Standard Enthalpy of Formation | Electronic stabilization effects | Enhanced molecular stability |

| Activation Energy | Fluorine electron-withdrawal | Modified reaction kinetics |

| Thermal Stability | Carbon-fluorine bond strength | Elevated decomposition temperature |

| Reaction Kinetics | Electronic effects on carbonyl | Enhanced electrophilic character |

Propriétés

IUPAC Name |

(3,4-difluorophenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-4-5-16-7-10(8)13(17)9-2-3-11(14)12(15)6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTIVAXALICAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601221710 | |

| Record name | (3,4-Difluorophenyl)(4-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-84-3 | |

| Record name | (3,4-Difluorophenyl)(4-methyl-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl)(4-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Approach

The predominant method for synthesizing 3-(3,4-difluorobenzoyl)-4-methylpyridine involves the nucleophilic acyl substitution reaction between 3,4-difluorobenzoyl chloride and 4-methylpyridine. This approach is consistent with the preparation methods of related difluorobenzoyl-substituted methylpyridine compounds, such as 2-(3,4-difluorobenzoyl)-6-methylpyridine and 3-(3,5-difluorobenzoyl)-4-methylpyridine, which share similar synthetic routes.

- Reactants: 3,4-difluorobenzoyl chloride and 4-methylpyridine

- Reaction type: Nucleophilic acyl substitution (Friedel-Crafts type acylation on pyridine nitrogen or ring)

- Conditions: Anhydrous environment to prevent hydrolysis of acyl chloride

- Base: Typically triethylamine or other organic bases to neutralize the hydrochloric acid formed during the reaction

- Solvent: Aprotic solvents such as dichloromethane or chloroform are commonly employed to dissolve reactants and maintain reaction control

- Temperature: Controlled, often at room temperature or slightly elevated to optimize yield and minimize side reactions

Detailed Reaction Procedure

| Step | Description | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Preparation of 3,4-difluorobenzoyl chloride (if not commercially available) | Reaction of 3,4-difluorobenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride under reflux | Conversion of acid to reactive acyl chloride |

| 2 | Acylation reaction | 3,4-difluorobenzoyl chloride + 4-methylpyridine + triethylamine in dry dichloromethane | Formation of this compound via nucleophilic attack |

| 3 | Work-up | Quenching with water, extraction with organic solvent, drying over anhydrous sodium sulfate | Removal of impurities and excess reagents |

| 4 | Purification | Column chromatography or recrystallization from suitable solvents (e.g., ethanol, hexane) | Isolation of pure product |

Reaction Mechanism Insights

The reaction proceeds via nucleophilic attack of the nitrogen or activated position on the pyridine ring on the electrophilic carbonyl carbon of the 3,4-difluorobenzoyl chloride. The presence of fluorine atoms on the benzoyl ring influences the electrophilicity of the acyl chloride and the overall reactivity due to their electron-withdrawing effects, enhancing the acylation efficiency. The triethylamine base scavenges the hydrochloric acid generated, preventing protonation of the pyridine nitrogen and facilitating the forward reaction.

Optimization and Scale-Up Considerations

- Anhydrous conditions: Essential to prevent hydrolysis of the acyl chloride, which would reduce yield and complicate purification. Use of dry solvents and inert atmosphere (nitrogen or argon) is recommended.

- Base selection: Triethylamine is preferred for its ability to neutralize HCl without interfering with the reaction; however, other organic bases may be explored for improved selectivity or environmental considerations.

- Temperature control: Mild temperatures prevent side reactions such as over-acylation or decomposition.

- Continuous flow reactors: For industrial scale-up, continuous flow synthesis can improve reaction control, heat transfer, and yield, as demonstrated in related difluorobenzoyl pyridine derivatives.

Comparative Summary of Preparation Methods for Related Difluorobenzoyl Methylpyridines

| Compound | Acyl Chloride Used | Pyridine Derivative | Base | Solvent | Notes |

|---|---|---|---|---|---|

| This compound | 3,4-Difluorobenzoyl chloride | 4-Methylpyridine | Triethylamine | Dichloromethane | Standard nucleophilic acyl substitution |

| 2-(3,4-Difluorobenzoyl)-6-methylpyridine | 3,4-Difluorobenzoyl chloride | 6-Methylpyridine | Triethylamine | Dichloromethane | Similar reaction conditions, positional isomer |

| 3-(3,5-Difluorobenzoyl)-4-methylpyridine | 3,5-Difluorobenzoyl chloride | 4-Methylpyridine | Triethylamine | Dichloromethane | Analogous synthetic route with positional fluorines |

Research Findings and Analytical Data

While specific detailed experimental data for this compound are limited in public literature, analogous compounds have been characterized by:

- Nuclear Magnetic Resonance (NMR): Proton and fluorine NMR confirm substitution patterns and purity.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight ~233.21 g/mol.

- Infrared Spectroscopy (IR): Carbonyl stretch near 1650 cm⁻¹ indicative of benzoyl group.

- Melting Point: Typically determined post-purification to assess purity.

These analytical methods are standard for confirming the successful synthesis and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,4-Difluorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether

Substitution: Amines or thiols in the presence of a base such as sodium hydride or potassium carbonate

Major Products

Oxidation: 3-(3,4-Difluorobenzoyl)-4-carboxypyridine

Reduction: 3-(3,4-Difluorobenzoyl)-4-hydroxymethylpyridine

Substitution: 3-(3,4-Diaminobenzoyl)-4-methylpyridine or 3-(3,4-Dithiobenzoyl)-4-methylpyridine

Applications De Recherche Scientifique

3-(3,4-Difluorobenzoyl)-4-methylpyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anti-cancer agents.

Industry: Utilized in the production of advanced materials, including polymers and coatings with specific properties.

Mécanisme D'action

The mechanism of action of 3-(3,4-Difluorobenzoyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluorobenzoyl group can enhance the compound’s binding affinity and selectivity for its target, while the methyl group can influence its pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

4-Picoline (4-Methylpyridine)

3,4-Lutidine (3,4-Dimethylpyridine)

3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine

- Structure : A fused triazolopyridine with aryl substituents.

- Synthesis : Prepared via oxidative ring closure using sodium hypochlorite, a greener alternative to toxic reagents like Cr(VI) salts .

Functional Comparison

Electronic and Reactivity Insights

- Synthetic Accessibility : Unlike the triazolopyridine derivative synthesized via oxidative cyclization , the target compound may require Friedel-Crafts acylation or metal-catalyzed coupling for benzoyl group introduction.

Activité Biologique

3-(3,4-Difluorobenzoyl)-4-methylpyridine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, interaction studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C13H9F2N O

- Molecular Weight : 233.21 g/mol

- Structural Features : The compound features a pyridine ring substituted with a difluorobenzoyl group at the 3-position and a methyl group at the 4-position. The presence of fluorine enhances its reactivity and biological activity.

The exact mechanism of action for this compound remains largely unexplored. However, molecular docking studies suggest that it may interact effectively with proteins involved in inflammatory responses and bacterial cell wall synthesis. This interaction is crucial for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methylpyridine | Pyridine ring with a methyl group | Commonly used as a solvent and reagent |

| 3-(2-Fluorobenzoyl)-4-methylpyridine | Pyridine ring with fluorinated benzoyl | Different fluorination pattern affecting reactivity |

| 2-(3,5-Difluorobenzoyl)-6-methylpyridine | Methyl group at position 6 | Altered position of substituents influences activity |

The unique fluorination pattern of this compound contributes to its enhanced biological activity compared to these similar compounds.

Case Studies and Research Findings

While direct case studies focusing solely on this compound are scarce, the following findings from related research provide insights into its potential applications:

- Anti-inflammatory Activity : Similar pyridine derivatives have shown promise in modulating pathways relevant to inflammation control. For instance, studies on related compounds have indicated their ability to inhibit pro-inflammatory cytokines in vitro.

- Antibacterial Effects : Research on structurally analogous compounds has demonstrated significant antibacterial activity against various strains of bacteria, suggesting that this compound may exhibit similar properties.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Method A : Direct acylation of 4-methylpyridine using 3,4-difluorobenzoyl chloride.

- Method B : Condensation reactions involving pyridine derivatives and difluorobenzoyl precursors.

These methods provide flexibility in designing synthetic routes based on available starting materials and desired purity levels.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-(3,4-difluorobenzoyl)-4-methylpyridine, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation or coupling reactions between 4-methylpyridine derivatives and 3,4-difluorobenzoyl chloride. Key steps include:

- Acylation : Reacting 4-methylpyridine with 3,4-difluorobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using Lewis acids like AlCl₃ or FeCl₃ as catalysts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield.

- Optimization : Control reaction temperature (0–5°C for exothermic steps), stoichiometric ratios (1.2:1 acyl chloride to pyridine), and moisture-free conditions to minimize side reactions (e.g., hydrolysis of acyl chloride).

Q. How can spectroscopic and crystallographic techniques confirm the structure and purity of this compound?

- NMR :

- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C=O bond ~1.21 Å) and dihedral angles between aromatic rings, ensuring correct regiochemistry .

Q. What are the key solubility and stability properties of this compound under experimental conditions?

- Solubility : Soluble in polar aprotic solvents (DCM, DMF, THF) but poorly soluble in water. Solubility in ethanol increases at elevated temperatures (≥60°C) .

- Stability : Degrades under prolonged UV exposure; store in amber vials at -20°C under inert gas. Hydrolytically stable in neutral pH but degrades in acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve co-eluting isomers (e.g., 3- vs. 4-methylpyridine derivatives) during HPLC analysis?

- Chromatographic Separation : Use chiral stationary phases (e.g., Chiralpak IA) with isocratic elution (hexane:isopropanol 90:10, 0.1% TFA). Retention time differences (~2–3 min) arise from steric effects of the methyl group .

- Host-Guest Chemistry : Employ N,N′-bis(9-phenyl-9-xanthenyl)ethylenediamine as a host compound to selectively complex 4-methylpyridine derivatives via π-π stacking and hydrogen bonding, enabling separation .

Q. What computational strategies predict the reactivity and binding affinity of this compound in biological systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The difluorobenzoyl group’s electron-withdrawing nature lowers LUMO energy (~-1.8 eV), enhancing reactivity toward nucleophiles .

- Molecular Docking : Simulate interactions with enzymes (e.g., PLA2 inhibitors) using AutoDock Vina. The compound’s benzoyl group forms hydrogen bonds with Arg72 and Tyr73 residues (binding energy ≤ -8.5 kcal/mol) .

Q. How do structural modifications (e.g., fluorination position, pyridine substitution) impact biological activity?

- Fluorine Position : 3,4-Difluoro substitution increases metabolic stability compared to mono-fluoro analogs (e.g., 4-fluorobenzoyl derivatives) by reducing CYP450-mediated oxidation .

- Pyridine Substitution : 4-Methyl groups enhance lipophilicity (logP ~2.3 vs. ~1.8 for unsubstituted pyridine), improving membrane permeability in cell-based assays .

Contradictions and Limitations in Current Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.